molecular formula C9H15N3 B2822836 1-methyl-5-{[(2R)-pyrrolidin-2-yl]methyl}-1H-pyrazole CAS No. 2165740-80-5

1-methyl-5-{[(2R)-pyrrolidin-2-yl]methyl}-1H-pyrazole

Cat. No.: B2822836
CAS No.: 2165740-80-5
M. Wt: 165.24
InChI Key: FBOYNKBMEFLVJT-MRVPVSSYSA-N
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Description

1-methyl-5-{[(2R)-pyrrolidin-2-yl]methyl}-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with a pyrrolidin-2-ylmethyl group at the 5-position and a methyl group at the 1-position.

Chemical Reactions Analysis

1-methyl-5-{[(2R)-pyrrolidin-2-yl]methyl}-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-methyl-5-{[(2R)-pyrrolidin-2-yl]methyl}-1H-pyrazole has several scientific research applications:

Comparison with Similar Compounds

1-methyl-5-{[(2R)-pyrrolidin-2-yl]methyl}-1H-pyrazole can be compared with other similar compounds, such as:

  • 1-Methyl-3-[[(2R)-pyrrolidin-2-yl]methyl]pyrazole
  • 1-Methyl-5-[[(2S)-pyrrolidin-2-yl]methyl]pyrazole
  • 1-Methyl-5-[[(2R)-pyrrolidin-2-yl]methyl]imidazole

These compounds share similar structural features but differ in the position of substituents or the type of heterocyclic ring. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .

Properties

IUPAC Name

1-methyl-5-[[(2R)-pyrrolidin-2-yl]methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-12-9(4-6-11-12)7-8-3-2-5-10-8/h4,6,8,10H,2-3,5,7H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOYNKBMEFLVJT-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CC2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)C[C@H]2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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